molecular formula C13H18ClNO2 B2752938 2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride CAS No. 2060033-06-7

2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B2752938
CAS No.: 2060033-06-7
M. Wt: 255.74
InChI Key: IPUYQGFIMWZEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is commonly used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2.ClH/c15-13(16)12(11-5-1-2-6-11)8-10-4-3-7-14-9-10;/h3-4,7,9,11-12H,1-2,5-6,8H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Organic Synthesis and Catalysis

Researchers have explored the synthesis of novel compounds through reactions involving cyclopentadiene derivatives. One study demonstrated the reaction between iron dichloride solvate and pyridine-activated cyclopentadiene in anhydrous 2-propanol, highlighting the preparative value of such reactions due to the ease of separating and recycling the byproduct, pyridine hydrochloride, from the target product, ferrocene (Kurbanov, 2011).

Materials Science and Luminescence

The study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers has led to the synthesis of macrocyclic and chain co-crystals. These co-crystals exhibit unique luminescent properties and potential applications in crystal engineering for constructing patentable crystals with interesting luminescent characteristics (Li et al., 2015).

Pharmaceutical Chemistry

While the specific applications of "2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride" in pharmaceutical chemistry were not directly found, related research on pyridine derivatives has been conducted. For example, the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent at the ω-position of the main chain has been reported, indicating the potential for biological activity investigation (Shilin, Voitenko, & Nechai, 2019).

Synthetic Methodologies

Various synthetic methodologies involving pyridine and its derivatives highlight the versatility of these compounds in organic synthesis. For instance, the construction of γ-pyrones and 3(2H)-furanones starting from identical materials through regioselective reversal in cyclization reactions showcases the potential of pyridine derivatives in facilitating diverse synthetic pathways (Wang et al., 2016).

Mechanism of Action

The mechanism of action of “2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride” is not explicitly stated in the literature. Its effects would likely depend on the specific context in which it is used, such as the type of biological system or the presence of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a research chemical, “2-Cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride” could be used in a variety of future applications. Its use would largely depend on the specific research goals and the properties of the compound .

Properties

IUPAC Name

2-cyclopentyl-3-pyridin-3-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-5-1-2-6-11)8-10-4-3-7-14-9-10;/h3-4,7,9,11-12H,1-2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUYQGFIMWZEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC2=CN=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.